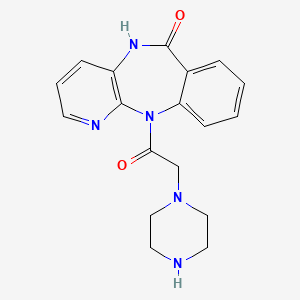
N-Desmethyl Pirenzepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Desmethyl Pirenzepine is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Studies
N-Desmethyl Pirenzepine is extensively used in pharmacological research to explore its effects on muscarinic receptors. Its role as a metabolite of Pirenzepine allows researchers to investigate the pharmacokinetics and pharmacodynamics of drugs that target these receptors.
Case Study: Cognitive Enhancement in Schizophrenia
A study demonstrated that this compound acts as an M1 agonist, potentially improving cognitive deficits associated with schizophrenia. This finding suggests that it may be more effective than its parent compound, Pirenzepine, in treating cognitive impairments .
Metabolic Studies
This compound is utilized in pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion of Pirenzepine. It serves as a reference compound for understanding how variations in chemical structure affect metabolic pathways.
Case Study: Metabolic Pathway Analysis
This compound has been employed to trace metabolic pathways of antipsychotic medications, providing insights into how structural modifications influence drug efficacy and safety profiles .
Analytical Chemistry
In analytical chemistry, this compound is used as a reference standard for the quantification of muscarinic receptor antagonists. Its unique properties make it a valuable tool for developing new analytical methods.
Case Study: Method Development
A recent study focused on developing high-performance liquid chromatography (HPLC) methods using this compound as a standard to quantify other muscarinic antagonists in biological samples .
Drug Development
The compound has implications in the pharmaceutical industry for developing new drugs targeting muscarinic receptors. Its selective action provides a foundation for creating medications with fewer side effects compared to broader-spectrum anticholinergics.
Case Study: Novel Drug Formulations
Research into dual-action drugs combining M1 antagonism with other therapeutic mechanisms has highlighted this compound's potential in treating inflammatory diseases and neuropsychiatric disorders .
Uniqueness
This compound stands out due to its selective action on the M1 receptor without the broader effects seen with other antimuscarinic agents like atropine and scopolamine. This selectivity allows for targeted studies and applications in various therapeutic areas.
Análisis De Reacciones Químicas
Derivatization and Functionalization
N-Desmethyl pirenzepine serves as an intermediate for synthesizing functionalized congeners. Modifications focus on the piperazine ring and tricyclic core to enhance receptor binding or pharmacokinetic properties .
Piperazine Ring Modifications
-
Alkylation : Reacted with chloroacetyl chloride followed by N-methylpiperazine to introduce substituents at the 8-position (e.g., 11d , 11e ) .
-
Acylation : Acetyl chloride reacts with the secondary amine to form N-acetyl derivatives (e.g., 11e ) .
Tricyclic Core Modifications
-
Hydroxymethylation : Introduction of a hydroxymethyl group at the 9-position via silyl ether protection/deprotection (e.g., 15 , 16 ) .
-
Carboxymethyl Reduction : Selective reduction of carboxymethyl groups using Super-Hydride .
| Derivative | Substituent | Synthetic Route | Biological Activity (IC₅₀, nM) |
|---|---|---|---|
| 11d | 8-SO₂NH(CH₂)₂NH₂ | Alkylation with chloroacetyl chloride | >30 (M1 receptor) |
| 16 | 9-CH₂OH | Silyl ether deprotection | 4.4 (M1 receptor) |
Stability and Decomposition
This compound exhibits moderate stability in physiological buffers but degrades faster in cell culture media (e.g., Ham’s F12) due to enzymatic activity .
Decomposition Rates :
| Medium | Half-Life (60 h) | Primary Degradation Products |
|---|---|---|
| Dulbecco’s PBS | ~40% remaining | Conjugated glycine/glutamine |
| Ham’s F12 | ~20% remaining | Diphenylmethoxyacetic acid |
Metabolic Pathways
This compound undergoes further metabolism via:
-
Oxidation : Catalyzed by CYP450 enzymes to form diphenylmethoxyacetic acid .
-
Conjugation : Glutamine and glycine adducts are excreted renally .
Key Research Findings
-
Receptor Binding : this compound retains M1 receptor affinity (IC₅₀ = 4.4 nM) , though lower than pirenzepine (IC₅₀ = 0.24–0.33 nM) .
-
Dimerization Effects : Fluorescence studies show it promotes M1 receptor dimerization, enhancing ligand-receptor complex stability .
-
Pharmacological Cross-Talk : Acts as a partial agonist at M1 receptors in the presence of clozapine metabolites .
Structural Insights
Propiedades
Fórmula molecular |
C18H19N5O2 |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
11-(2-piperazin-1-ylacetyl)-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C18H19N5O2/c24-16(12-22-10-8-19-9-11-22)23-15-6-2-1-4-13(15)18(25)21-14-5-3-7-20-17(14)23/h1-7,19H,8-12H2,(H,21,25) |
Clave InChI |
FSKGDOFJFMYNIG-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















